molecular formula C15H16N8O B11006360 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide

Cat. No.: B11006360
M. Wt: 324.34 g/mol
InChI Key: BLCLNHLDVGFCII-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that features a tetrazole ring, a phenyl group, a pyrimidine ring, and a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenyl group with the tetrazole ring can be coupled with the pyrimidine ring through a palladium-catalyzed cross-coupling reaction.

    Formation of Beta-Alaninamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Tin(II) chloride, iron powder

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide, acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of nitro groups can produce corresponding amines .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H16N8O

Molecular Weight

324.34 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C15H16N8O/c1-23-21-14(20-22-23)11-4-2-5-12(10-11)19-13(24)6-9-18-15-16-7-3-8-17-15/h2-5,7-8,10H,6,9H2,1H3,(H,19,24)(H,16,17,18)

InChI Key

BLCLNHLDVGFCII-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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